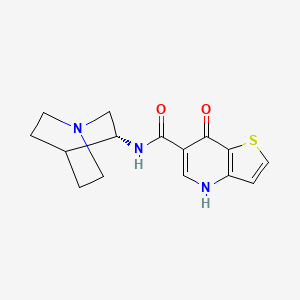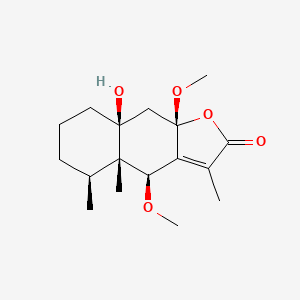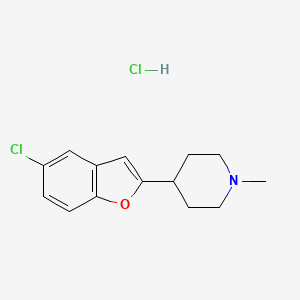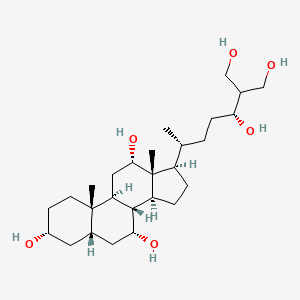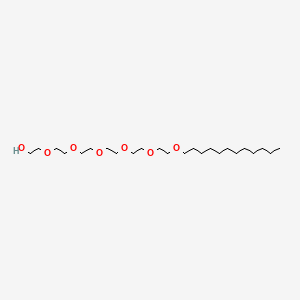
Hexaethylenglykolmonododecylether
Übersicht
Beschreibung
Hexaethylene glycol monododecyl ether (HEDGE) is a polyether surfactant that is widely used in a variety of applications. It is a non-ionic surfactant that is composed of a hydrophobic alkyl chain and a hydrophilic polyether chain. It is a highly efficient surfactant that is used in a variety of applications, from cosmetics to industrial applications. HEDGE has a wide range of properties that make it an ideal choice for many applications.
Wissenschaftliche Forschungsanwendungen
Nicht-ionisches Tensid
Hexaethylenglykolmonododecylether wird häufig als nicht-ionisches Tensid verwendet {svg_1}. Es wurde verwendet, um seine Charakterisierung und Interaktionen mit Rinderserumalbumin (BSA) zu untersuchen und seine Komplexe zu bewerten {svg_2}.
Proteindiffusionsstudien
Diese Verbindung wurde in einer Studie verwendet, um die Diffusion von Proteinen und nicht-ionischen Mizellen in Agarosegelen zu untersuchen {svg_3}. Dies hilft beim Verständnis des Verhaltens von Proteinen und ihrer Wechselwirkungen mit anderen Molekülen.
Entzündungshemmende Forschung
This compound wurde in einer Studie verwendet, um die Eigenschaften von entzündungshemmenden Resolvinen zu untersuchen, die von Docosahexaensäure abgeleitet sind {svg_4}. Diese Forschung könnte zu neuen Behandlungen für entzündliche Erkrankungen führen.
Arzneimittel-Abgabesysteme
This compound spielt eine entscheidende Rolle bei der Formulierung von Arzneimittel-Abgabesystemen {svg_5}. Es trägt zur Verbesserung der Arzneimittellöslichkeit bei, was für die effektive Abgabe und Absorption von Arzneimitteln im Körper entscheidend ist {svg_6}.
Emulgator
Neben seiner Funktion als Tensid wird this compound auch als Emulgator verwendet {svg_7}. Emulgatoren sind Stoffe, die Gemische aus zwei oder mehr nicht mischbaren Flüssigkeiten, wie Öl und Wasser, stabilisieren.
Biomedizinische Forschung
This compound ist eine biomedizinische Chemikalie, die in der pharmazeutischen Forschung und Arzneimittelentwicklung verwendet wird {svg_8}. Es wird bei der Synthese neuer Medikamente und bei der Untersuchung ihrer Eigenschaften eingesetzt.
Mizellenforschung
In einer Studie wurde this compound verwendet, um die antagonistische Mischung in Mizellen von amphiphilen Polyoxometallaten zu untersuchen {svg_9}. Diese Forschung trägt zum Verständnis des Verhaltens von Mizellen bei, die in vielen biologischen und industriellen Prozessen von entscheidender Bedeutung sind.
Lebenswissenschaftliche Forschung
This compound wird als biochemisches Reagenz in der lebenswissenschaftlichen Forschung verwendet {svg_10}. Es kann als Biomaterial oder organische Verbindung für verwandte Studien verwendet werden {svg_11}.
Safety and Hazards
Hexaethylene glycol monododecyl ether is harmful if swallowed . It causes serious eye damage and is very toxic to aquatic life . When handling this chemical, it’s recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Wirkmechanismus
Hexaethylene glycol monododecyl ether, also known as C12E6 or Dodecylhexaglycol, is a biochemical reagent that can be used in life science related research . It has a molecular weight of 450.65 .
Target of Action
It is known to be a non-ionic surfactant , which means it can interact with a variety of biological targets, particularly those involved in cell membrane integrity and function.
Mode of Action
As a non-ionic surfactant, Hexaethylene glycol monododecyl ether can interact with cell membranes, potentially altering their properties and functions. For example, it has been reported to effectively release histamine from rat peritoneal mast cells . This suggests that it may disrupt the cell membrane, leading to the release of intracellular components.
Biochemical Pathways
Given its role as a surfactant and its ability to release histamine from cells , it may influence pathways related to cell membrane function and integrity, as well as inflammatory responses.
Result of Action
Its ability to release histamine from cells suggests that it may induce cellular responses typically associated with inflammation and allergic reactions .
Action Environment
The action, efficacy, and stability of Hexaethylene glycol monododecyl ether can be influenced by various environmental factors. For instance, its surfactant properties may be affected by the presence of other substances in the environment. Additionally, factors such as temperature, pH, and the presence of other biochemicals could potentially influence its action .
Biochemische Analyse
Biochemical Properties
Hexaethylene glycol monododecyl ether plays a crucial role in biochemical reactions due to its surfactant properties. It interacts with enzymes, proteins, and other biomolecules by disrupting lipid bilayers and solubilizing membrane proteins. This compound is known to release histamine from rat peritoneal mast cells, indicating its interaction with cellular components involved in immune responses . Additionally, it can affect the activity of extracellular lipases by partitioning them into detergent-rich phases .
Cellular Effects
Hexaethylene glycol monododecyl ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a plasticizer, increasing the mobility of lipophilic molecules within cellular membranes . This compound can also affect the permeability of cell membranes, facilitating the transport of other molecules into cells . Its impact on histamine release from mast cells suggests a role in modulating immune responses .
Molecular Mechanism
At the molecular level, hexaethylene glycol monododecyl ether exerts its effects by interacting with lipid bilayers and membrane proteins. It disrupts the lipid organization, leading to increased membrane fluidity and permeability . This compound can also bind to specific proteins, altering their conformation and activity. For example, it can inhibit or activate enzymes by changing their interaction with lipid membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexaethylene glycol monododecyl ether can change over time. Its stability and degradation depend on factors such as temperature and pH. Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity . Studies have shown that its effects on histamine release from mast cells can vary with prolonged exposure .
Dosage Effects in Animal Models
The effects of hexaethylene glycol monododecyl ether vary with different dosages in animal models. At low doses, it can enhance the permeability of cell membranes and facilitate the transport of other molecules. At high doses, it may cause toxic or adverse effects, such as cell lysis and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
Hexaethylene glycol monododecyl ether is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect the metabolic flux and levels of metabolites by altering the permeability of cellular membranes . This compound may also influence the activity of enzymes involved in lipid metabolism, leading to changes in the composition of cellular lipids .
Transport and Distribution
Within cells and tissues, hexaethylene glycol monododecyl ether is transported and distributed by interacting with transporters and binding proteins. Its non-ionic nature allows it to diffuse across cell membranes, facilitating its accumulation in specific cellular compartments . This compound can also affect the localization of other molecules by altering membrane permeability .
Subcellular Localization
Hexaethylene glycol monododecyl ether is localized in various subcellular compartments, including the plasma membrane and intracellular organelles. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell . This compound’s ability to disrupt lipid bilayers and solubilize membrane proteins makes it a valuable tool for studying subcellular localization and function .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O7/c1-2-3-4-5-6-7-8-9-10-11-13-26-15-17-28-19-21-30-23-24-31-22-20-29-18-16-27-14-12-25/h25H,2-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCFEGKCRWEVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058633 | |
| Record name | Hexaethylene glycol monododecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-96-7 | |
| Record name | 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaoxyethylene dodecyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaethylene glycol monododecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18-hexaoxatriacontan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: This set of research papers primarily focuses on the physicochemical properties and applications of C12E6 as a surfactant and in the formation of micelles. The catalytic properties of C12E6 are not extensively discussed within these papers.
ANone: While these research papers extensively study C12E6's behavior, they do not delve into systematic modifications of its structure to assess the impact on activity, potency, or selectivity. Therefore, we currently lack sufficient information from these papers to establish a comprehensive SAR for C12E6.
ANone: The provided research articles primarily focus on the scientific aspects of Hexaethylene glycol monododecyl ether. They do not delve into specific SHE regulations or guidelines concerning its use or handling.
ANone: The provided research papers primarily focus on the physicochemical properties and applications of C12E6 as a surfactant and in the formation of micelles, they do not cover its pharmacokinetic and pharmacodynamic properties.
ANone: The provided research papers primarily focus on the physicochemical properties and applications of C12E6 as a surfactant and in the formation of micelles, they do not cover its in vitro or in vivo efficacy.
ANone: The provided research papers do not address any resistance or cross-resistance mechanisms associated with C12E6.
ANone: The provided research papers focus on the physicochemical properties of C12E6 and its interactions in various systems. Toxicology and safety data are not within the scope of these studies.
ANone: The provided research papers do not focus on drug delivery and targeting aspects of C12E6.
ANone: The provided research papers do not discuss biomarkers or diagnostics related to C12E6.
ANone: The environmental impact and degradation of C12E6 are not specifically addressed within these research papers.
ANone: The provided research papers do not provide detailed validation information for the specific analytical methods used.
ANone: Quality control and assurance procedures for C12E6 are not specifically discussed in these research papers.
ANone: The provided research papers do not discuss the potential immunogenicity or immunological responses elicited by C12E6.
ANone: Drug-transporter interactions are not discussed in the provided set of research papers.
ANone: The provided research papers do not address the potential of C12E6 to induce or inhibit drug-metabolizing enzymes.
A: While these papers primarily focus on the behavior and properties of C12E6, direct comparisons with alternative surfactants are limited. One study explored the effects of co-solutes on C12E6 adsorption, indirectly suggesting potential alternatives depending on the desired application. []
ANone: The provided research papers do not cover aspects related to recycling or waste management of C12E6.
ANone: These research articles highlight the importance of advanced analytical techniques for studying surfactant systems, including SANS, neutron reflectivity, and surface tension measurements. Access to such infrastructure and expertise is crucial for advancing this field.
ANone: While not explicitly outlining a historical context, these research articles collectively contribute to the understanding of C12E6's behavior, paving the way for potential advancements in various applications like emulsion stabilization and interfacial engineering.
A: The research on C12E6 showcases a blend of physical chemistry, materials science, and analytical chemistry. The study of its interactions at interfaces and within complex fluids requires expertise from these diverse fields, highlighting the importance of interdisciplinary collaboration. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


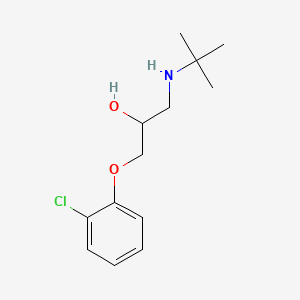

![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-](/img/structure/B1201871.png)
![methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B1201872.png)
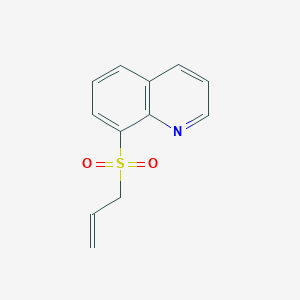
![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)

